molecular formula C7H7NO B3008883 3-Ethyl-5-ethynyl-1,2-oxazole CAS No. 2470436-46-3

3-Ethyl-5-ethynyl-1,2-oxazole

Cat. No.: B3008883
CAS No.: 2470436-46-3
M. Wt: 121.139
InChI Key: AVANSLQRXSRLKC-UHFFFAOYSA-N
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Description

3-Ethyl-5-ethynyl-1,2-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of an ethyl group at the third position and an ethynyl group at the fifth position of the oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-ethynyl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl acetoacetate with propargylamine in the presence of a base, followed by cyclization with an oxidizing agent. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide or tetrahydrofuran

    Oxidizing Agent: Hydrogen peroxide or m-chloroperbenzoic acid

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5-ethynyl-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The oxazole ring can be reduced to form dihydro- or tetrahydro-oxazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the ethyl group or the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of this compound-4-carboxylic acid.

    Reduction: Formation of 3-ethyl-5-ethynyl-1,2-dihydro-oxazole.

    Substitution: Formation of 3-ethyl-5-bromo-1,2-oxazole.

Scientific Research Applications

3-Ethyl-5-ethynyl-1,2-oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-ethynyl-1,2-oxazole involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The oxazole ring can also engage in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

  • 3-Methyl-5-ethynyl-1,2-oxazole
  • 3-Ethyl-5-propynyl-1,2-oxazole
  • 3-Ethyl-5-ethynyl-1,3-oxazole

Comparison: 3-Ethyl-5-ethynyl-1,2-oxazole is unique due to the specific positioning of the ethyl and ethynyl groups, which influence its reactivity and biological activity

Properties

IUPAC Name

3-ethyl-5-ethynyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-3-6-5-7(4-2)9-8-6/h2,5H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVANSLQRXSRLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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